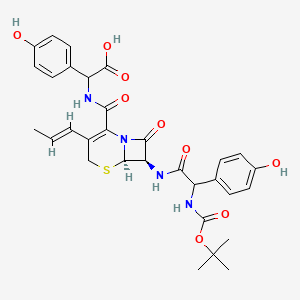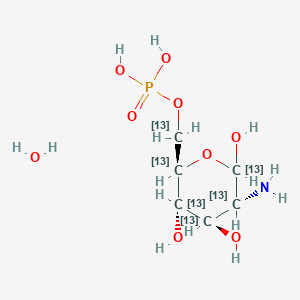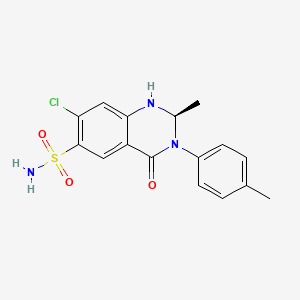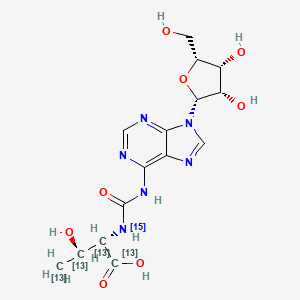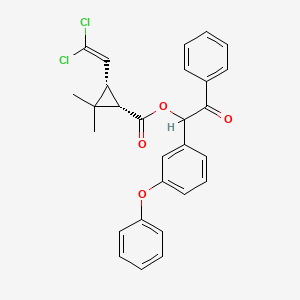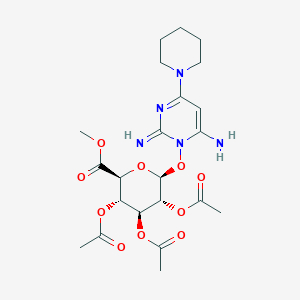
Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester is a protected metabolite of Minoxidil. It is primarily used in proteomics research and has a molecular formula of C22H31N5O10 with a molecular weight of 525.51 . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester involves the acetylation of Minoxidil followed by the esterification of glucuronic acid. The reaction typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form Minoxidil and glucuronic acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly with amines to form corresponding amides.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Substitution: Amines under mild heating conditions.
Major Products
Hydrolysis: Minoxidil and glucuronic acid.
Substitution: Corresponding amides.
科学的研究の応用
Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester is used in various scientific research fields:
作用機序
The mechanism by which Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester exerts its effects is primarily through its role as a protected metabolite. It interacts with various molecular targets and pathways involved in protein modification and interaction studies . The acetyl and ester groups protect the molecule during reactions, allowing for selective deprotection and subsequent reactions.
類似化合物との比較
Similar Compounds
Acetobromo-α-D-glucuronic acid methyl ester: Used for similar purposes in organic synthesis and proteomics research.
Bromo-2,3,4-tri-O-acetyl-α-D-glucopyranuronic acid methyl ester: Another compound with similar protective groups and applications.
Uniqueness
Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester is unique due to its specific use as a protected metabolite of Minoxidil, providing a valuable tool in proteomics research and organic synthesis .
特性
分子式 |
C22H31N5O10 |
|---|---|
分子量 |
525.5 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-amino-2-imino-4-piperidin-1-ylpyrimidin-1-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H31N5O10/c1-11(28)33-16-17(34-12(2)29)19(35-13(3)30)21(36-18(16)20(31)32-4)37-27-14(23)10-15(25-22(27)24)26-8-6-5-7-9-26/h10,16-19,21,24H,5-9,23H2,1-4H3/t16-,17-,18-,19+,21-/m0/s1 |
InChIキー |
XUMBCEXECVBUSS-HZKQSDJQSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)ON2C(=CC(=NC2=N)N3CCCCC3)N)C(=O)OC)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)ON2C(=CC(=NC2=N)N3CCCCC3)N)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


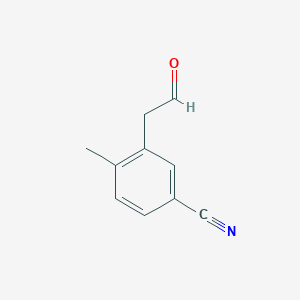
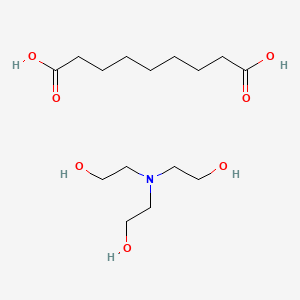

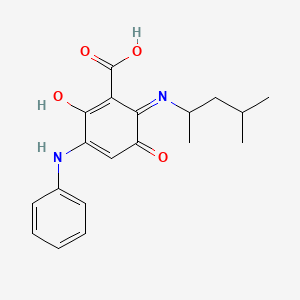
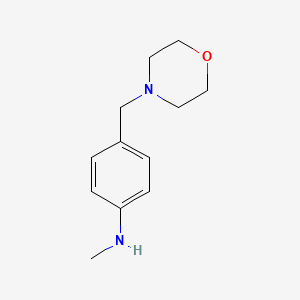
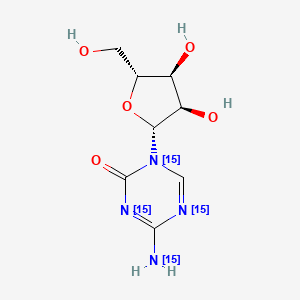
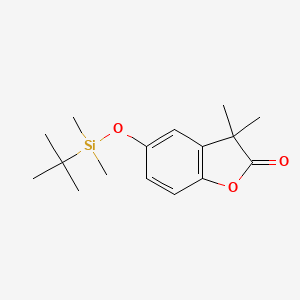
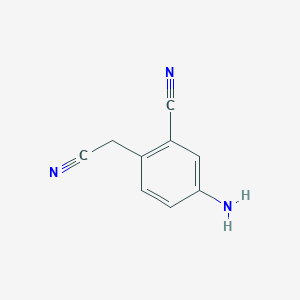
![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)
